Computational LogP Comparison: 7-(Furan-2-yl)-2-(4-methoxybenzyl) Derivative Versus Unsubstituted Core
The 2-(4-methoxybenzyl) substitution markedly increases lipophilicity relative to the unsubstituted 7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine core. The core scaffold (CAS 206564-17-2) has a computed XLogP3 of 0.9 [1]. Although experimentally measured logP for the title compound is not publicly reported, the addition of the methoxybenzyl group is expected to shift logP upward by approximately 1.5–2.5 log units based on fragment contributions, projecting a logP in the range of 2.4–3.4 . This modification can significantly alter membrane permeability and solubility profiles in biological assays.
| Evidence Dimension | Computational LogP (XLogP3 / projected) |
|---|---|
| Target Compound Data | Projected XLogP3 ~2.4–3.4 (estimated from fragment contributions) |
| Comparator Or Baseline | 7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine: XLogP3 = 0.9 (PubChem computed) |
| Quantified Difference | Estimated increase of 1.5–2.5 log units |
| Conditions | Computed XLogP3 values from PubChem (baseline) and fragment-based projection (target) |
Why This Matters
Lipophilicity directly influences compound solubility, membrane penetration, and non-specific binding—key selection criteria when choosing among triazolopyrimidine analogs for cell-based or in vivo studies.
- [1] PubChem. 7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine. CID 1476956. Computed XLogP3 = 0.9. Accessed 2026. View Source
